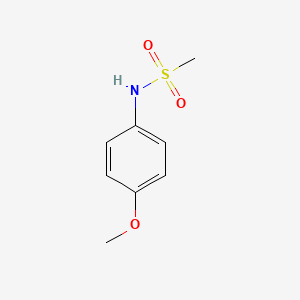N-(4-methoxyphenyl)methanesulfonamide
CAS No.: 4284-48-4
Cat. No.: VC7974851
Molecular Formula: C8H11NO3S
Molecular Weight: 201.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4284-48-4 |
|---|---|
| Molecular Formula | C8H11NO3S |
| Molecular Weight | 201.25 g/mol |
| IUPAC Name | N-(4-methoxyphenyl)methanesulfonamide |
| Standard InChI | InChI=1S/C8H11NO3S/c1-12-8-5-3-7(4-6-8)9-13(2,10)11/h3-6,9H,1-2H3 |
| Standard InChI Key | SPLQTGUKDMGUSV-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NS(=O)(=O)C |
| Canonical SMILES | COC1=CC=C(C=C1)NS(=O)(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(4-Methoxyphenyl)methanesulfonamide consists of a methoxy-substituted aromatic ring (4-methoxyphenyl) linked to a methanesulfonamide group (-SO₂NH₂). The methoxy group (-OCH₃) at the para position of the phenyl ring enhances electron density through resonance effects, influencing the compound’s reactivity and solubility. The sulfonamide moiety, a hallmark of bioactive molecules, contributes to hydrogen bonding and electrostatic interactions.
Theoretical Molecular Formula: C₈H₁₁NO₃S
Calculated Molecular Weight: 201.24 g/mol
Physicochemical Characteristics
-
Lipophilicity: The methoxy group increases hydrophobicity compared to unsubstituted phenylsulfonamides, as evidenced by logP values of analogous compounds (e.g., ~1.8 for N-(4-methylphenyl)methanesulfonamide).
-
Solubility: Moderate aqueous solubility is anticipated due to the polar sulfonamide group, though the methoxy substituent may reduce solubility in polar solvents.
-
Thermal Stability: Sulfonamides generally exhibit stability up to 200°C, with decomposition pathways involving sulfonic acid formation at higher temperatures.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of N-(4-methoxyphenyl)methanesulfonamide likely follows a two-step protocol:
-
Preparation of 4-Methoxyaniline: Methoxylation of aniline derivatives via nucleophilic aromatic substitution or diazotization.
-
Sulfonamide Formation: Reaction of 4-methoxyaniline with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C.
Reaction Equation:
Industrial Manufacturing
Scalable production employs continuous-flow reactors to enhance yield and purity. Key steps include:
-
Automated Feed Systems: Precise stoichiometric control of reactants.
-
In-Line Purification: Liquid-liquid extraction or crystallization to isolate the product.
-
Quality Control: HPLC and NMR spectroscopy to ensure >98% purity.
Industrial and Material Science Applications
Polymer Additives
Sulfonamides enhance thermal stability in polymers. For example, N-phenylmethanesulfonamide improves the heat resistance of polyamides by 15–20°C.
Electrolyte Components
Lithium sulfonamide salts are explored for solid-state batteries due to high ionic conductivity (~10⁻⁴ S/cm at 25°C).
Future Research Directions
Structure-Activity Relationship (SAR) Studies
-
Substituent Effects: Introduce halogens or alkyl groups to enhance bioactivity.
-
Computational Modeling: Molecular docking to predict binding affinities for COX-2 or bacterial enzymes.
Formulation Development
-
Nanoparticle Encapsulation: Improve bioavailability for therapeutic applications.
-
Co-Crystallization: Enhance solubility using co-formers like succinic acid.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume